
4-Bromo-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromine atom at the fourth position of the pyranone ring. Pyranones are known for their diverse biological activities and are widely used in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to the solution of 5,6-dihydro-2H-pyran-2-one . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and to facilitate the formation of the desired brominated product .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,6-dihydro-2H-pyran-2-one.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyranones.
Oxidation: Formation of lactones or other oxidized derivatives.
Reduction: Formation of 5,6-dihydro-2H-pyran-2-one.
Applications De Recherche Scientifique
4-Bromo-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The pyranone ring can also undergo various transformations, contributing to its biological activities. The exact molecular pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
5,6-Dihydro-2H-pyran-2-one: Lacks the bromine atom and has different reactivity and biological activities.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and applications.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Contains a methyl group, which alters its reactivity and biological activities.
Uniqueness: 4-Bromo-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5BrO2 |
|---|---|
Poids moléculaire |
177.00 g/mol |
Nom IUPAC |
4-bromo-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H5BrO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |
Clé InChI |
NMRKGNGMWNGPFV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


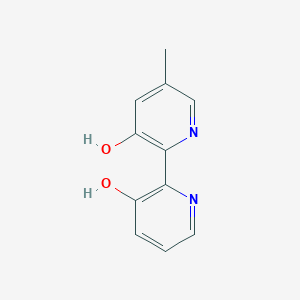

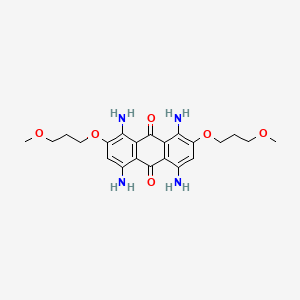
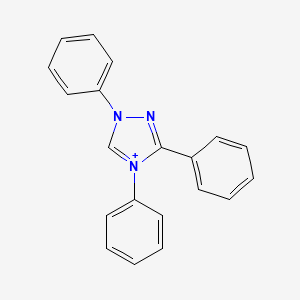
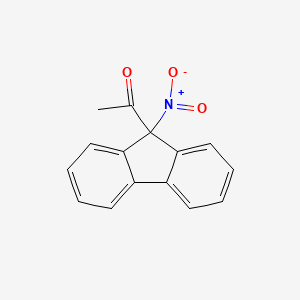
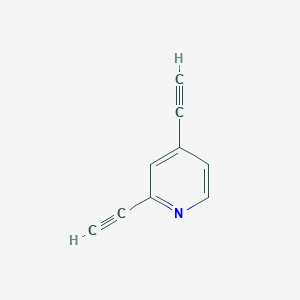
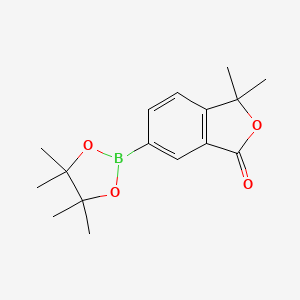
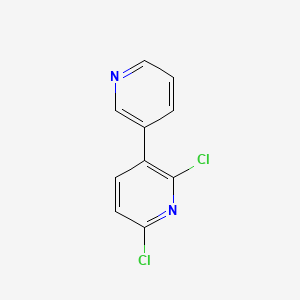
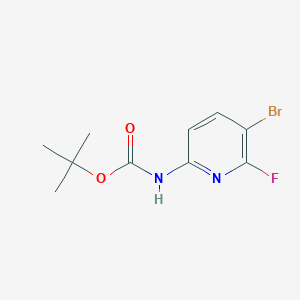
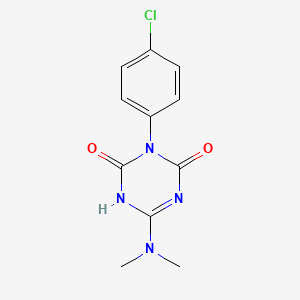

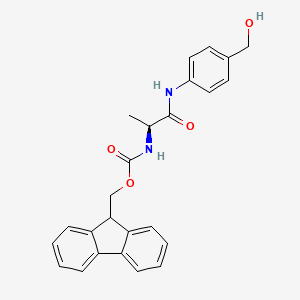
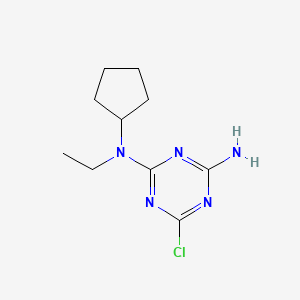
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
